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molecular formula C7H5ClF2O2 B1398098 4-Chloro-2-(difluoromethoxy)phenol CAS No. 869088-27-7

4-Chloro-2-(difluoromethoxy)phenol

Cat. No. B1398098
M. Wt: 194.56 g/mol
InChI Key: XXXULNQDTMIWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685977B2

Procedure details

To an ice cold suspension of 2-(difluoromethoxy)phenol (6.54 g, 0.00408 mol), aluminum trichloride (0.0544 g, 0.000408 mol) and 1,1′-thiodibenzene (0.068 mL, 0.000408 mol) was added sulfuryl dichloride (3.61 mL, 0.0449 mmol) dropwise. The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was diluted in dichloromethane (10.0 mL) and purified using silica gel column chromatography eluting with 0-20% EtOAc in heptane. The title compound was isolated as a colourless oil (2.33 g, 0.01195 mol, 29%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
0.0544 g
Type
reactant
Reaction Step One
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
3.61 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[Cl-].[Cl-].[Cl-].[Al+3].S(C1C=CC=CC=1)C1C=CC=CC=1.S(Cl)([Cl:32])(=O)=O>ClCCl>[Cl:32][C:8]1[CH:7]=[CH:6][C:5]([OH:10])=[C:4]([O:3][CH:2]([F:11])[F:1])[CH:9]=1 |f:1.2.3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.54 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)F
Name
Quantity
0.0544 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0.068 mL
Type
reactant
Smiles
S(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3.61 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)OC(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01195 mol
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 26614.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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